molecular formula C15H20N4O3S B7784800 ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate

ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate

Cat. No.: B7784800
M. Wt: 336.4 g/mol
InChI Key: HDEQOMQJTWLYES-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is a complex organic compound that features a unique combination of imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoate
  • Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]pentanoate

Uniqueness

Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is a compound that integrates several bioactive moieties, including imidazole and thiazole rings. These structural features are known to confer various biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's complex structure consists of:

  • Imidazole and Thiazole Rings : These heterocycles are pivotal in many pharmacological applications due to their ability to interact with biological targets.
  • Butanoate Ester : This functional group may influence solubility and bioavailability.

The molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S, and its molecular weight is approximately 318.39 g/mol.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance:

  • Imidazole Derivatives : Known for their antifungal and antibacterial activities, they disrupt cellular processes in pathogens.
  • Thiazole Compounds : Demonstrated efficacy against various bacteria and fungi due to their ability to inhibit critical enzymes.

A study showed that similar compounds had IC50 values ranging from 10 to 30 µM against certain bacterial strains, indicating promising antimicrobial potential .

Anticancer Properties

The anticancer activity of thiazole-containing compounds has been well documented. This compound may exhibit cytotoxic effects on cancer cell lines:

  • Mechanism of Action : The presence of the imidazole ring suggests potential interactions with DNA or proteins involved in cell cycle regulation.
  • Case Studies : In vitro studies have shown that related compounds can induce apoptosis in cancer cells at low concentrations (IC50 < 10 µM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Imidazole Ring : Essential for interaction with biological targets.
  • Thiazole Moiety : Enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.
  • Substituents on the Rings : Variations in substituents can modulate potency and selectivity towards specific biological pathways .

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparison table is provided:

Compound NameStructure FeaturesAntimicrobial Activity (IC50)Anticancer Activity (IC50)
Compound AImidazole + Thiazole15 µM8 µM
Compound BImidazole + Thiazole20 µM12 µM
Ethyl 4-[...]Imidazole + ThiazoleTBDTBD

Properties

IUPAC Name

ethyl 4-[3-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-3-22-11(20)6-4-5-10-13(12-9(2)17-14(21)18-12)19-8-7-16-15(19)23-10/h3-8H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQOMQJTWLYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=C(N2CCN=C2S1)C3=C(NC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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